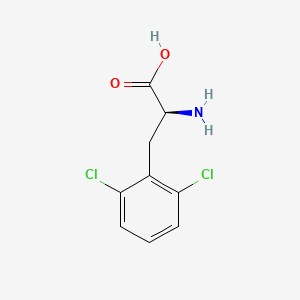

(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(2,6-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFYNRYRKMEIIJ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)C[C@@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651932 | |

| Record name | 2,6-Dichloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111119-37-0 | |

| Record name | 2,6-Dichloro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111119-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

Abstract

(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1] As a chiral building block, its precise three-dimensional structure, including its absolute configuration, is paramount to its biological activity and function within larger therapeutic molecules.[2] This technical guide provides a comprehensive, multi-technique strategy for the unambiguous structure elucidation of this molecule, designed for researchers, analytical scientists, and drug development professionals. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to confirming the molecule's identity, connectivity, and stereochemistry.

Introduction: The Imperative of Structural Integrity

In the realm of pharmaceutical sciences, the adage "structure dictates function" is a foundational principle. For chiral molecules like this compound, this principle is magnified. The spatial arrangement of atoms at the chiral α-carbon defines its interaction with biological targets, such as enzymes and receptors, which are themselves chiral environments.[3][4] An incorrect stereoisomer can lead to reduced efficacy, altered pharmacology, or even significant toxicity.

Caption: High-level workflow for complete structure elucidation.

Foundational Analysis: Confirming Molecular Formula and Connectivity

The first phase of analysis establishes the molecule's basic constitution: its elemental composition and the bonding arrangement of its atoms.

Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry is the definitive technique for determining molecular weight and confirming the elemental formula. For a halogenated compound, it provides a uniquely characteristic isotopic pattern.[5]

Causality: this compound (C₉H₉Cl₂NO₂) contains two chlorine atoms.[6] Naturally occurring chlorine is a mixture of two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This ~3:1 ratio is the key to identification.[7][8] A molecule with two chlorine atoms will exhibit a distinctive pattern of peaks:

-

M+ peak: Contains two ³⁵Cl atoms.

-

M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4 peak: Contains two ³⁷Cl atoms.

The relative intensities of these peaks (approximately 9:6:1) are a powerful diagnostic tool, immediately confirming the presence of two chlorine atoms.[9]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol/water 1:1 with 0.1% formic acid).

-

Ionization: Utilize Electrospray Ionization (ESI) in positive mode to generate the protonated molecule [M+H]⁺.

-

Analysis: Analyze using a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, to obtain an accurate mass measurement.

-

Data Interpretation:

-

Confirm the measured m/z of the monoisotopic [M+H]⁺ peak matches the theoretical value with <5 ppm error.

-

Verify the presence and relative intensities of the M+2 and M+4 isotopic peaks.

-

| Ion | Theoretical m/z | Expected Relative Intensity | Purpose |

| [C₉H₁₀³⁵Cl₂NO₂]⁺ | 234.0088 | 100% | Confirms base molecular formula. |

| [C₉H₁₀³⁵Cl³⁷ClNO₂]⁺ | 236.0059 | ~65% | Confirms presence of two Cl atoms. |

| [C₉H₁₀³⁷Cl₂NO₂]⁺ | 237.9998 | ~10% | Confirms presence of two Cl atoms. |

| Caption: Expected HRMS data for the protonated molecule. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is used to assemble the molecular structure piece by piece.

Causality: Each unique proton and carbon in the molecule will produce a distinct signal in the NMR spectrum. The chemical shift, integration (for ¹H), and coupling patterns reveal the electronic environment and connectivity of the atoms.

Expected ¹H NMR Signals:

-

Aromatic Protons: The 2,6-dichlorophenyl group will show a characteristic pattern (a triplet and a doublet) for the three protons on the ring.

-

Aliphatic Protons: The α-proton (-CH) and the β-protons (-CH₂) will appear as multiplets due to coupling with each other. The α-proton is adjacent to the chiral center.[3]

-

Exchangeable Protons: The amine (-NH₂) and carboxylic acid (-COOH) protons may be visible, often as broad signals, or may exchange with a deuterated solvent.

Expected ¹³C NMR Signals:

-

Nine distinct carbon signals are expected, corresponding to the carbonyl carbon, the α- and β-carbons, and the six carbons of the dichlorophenyl ring.

Experimental Protocols:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

¹H NMR: Acquire a standard proton spectrum. Integrate peaks to determine proton ratios.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically on adjacent carbons). It will show a clear correlation between the α-proton and the β-protons.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, allowing for unambiguous assignment of the ¹H and ¹³C signals for the CH and CH₂ groups.

| Signal Group | Approx. ¹H Shift (ppm) | Approx. ¹³C Shift (ppm) | Key COSY Correlation | Key HSQC Correlation |

| Aromatic (3H) | 7.2 - 7.6 | 128 - 135 | To each other | C-H aromatic signals |

| α-Proton (1H) | ~4.0 - 4.5 | ~55 - 60 | β-Protons | Cα-Hα |

| β-Protons (2H) | ~3.0 - 3.5 | ~35 - 40 | α-Proton | Cβ-Hβ |

| Carbonyl | N/A | ~170 - 175 | N/A | N/A |

| Caption: Predicted NMR data and key correlations for structure confirmation. |

Stereochemical Elucidation: Defining the 3D Architecture

Confirming the planar structure is only half the battle. The absolute configuration at the α-carbon—the '(S)' in the name—is the most critical parameter for biological function.[10]

Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity

Chiral HPLC is the workhorse method for separating enantiomers and determining the enantiomeric excess (% ee) of a sample.[11]

Causality: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.[2] This differential interaction leads to different retention times, allowing for their separation and quantification. Macrocyclic glycopeptide-based CSPs are particularly effective for the direct analysis of underivatized amino acids.[11][12]

Experimental Protocol: Chiral HPLC

-

Column: Use a teicoplanin-based chiral stationary phase column (e.g., Astec CHIROBIOTIC T).[11]

-

Mobile Phase: An isocratic mixture of methanol and a volatile buffer like ammonium formate. The organic modifier concentration can be optimized to achieve the best resolution.[13]

-

Sample Preparation: Dissolve the sample in the mobile phase. Also prepare a sample of the racemic (R/S) mixture to confirm peak identity and resolution.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm or 265 nm).

-

Data Analysis:

-

Inject the racemic standard to determine the retention times for the (R) and (S) enantiomers.

-

Inject the sample of interest. An enantiomerically pure (S)-isomer should yield a single peak corresponding to the retention time of the (S)-enantiomer.

-

Calculate enantiomeric excess: % ee = [([S] - [R]) / ([S] + [R])] x 100.

-

Circular Dichroism (CD) Spectroscopy: A Chiroptical Signature

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property inherent to chiral molecules.[14][15]

Causality: Enantiomers, being non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign.[16] While predicting the sign of the CD signal (a Cotton effect) from first principles can be complex, comparing the experimental spectrum to that of a known standard or a related L-amino acid can provide strong corroborating evidence for the assigned absolute configuration.[17]

Caption: Simplified workflow of a Circular Dichroism experiment.

Experimental Protocol: CD Spectroscopy

-

Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., water or methanol) at a known concentration. The solvent must be transparent in the measurement region.

-

Instrument: Use a CD spectropolarimeter.

-

Measurement: Scan the appropriate UV region (e.g., 190-250 nm for peptide backbone transitions or 250-300 nm for aromatic side chains).[15]

-

Data Analysis: Compare the obtained spectrum's sign and shape to literature data for L-amino acids or a certified reference standard of the (S)-isomer. The spectrum should be a mirror image of the (R)-isomer's spectrum.

X-ray Crystallography: The Unambiguous Answer

Single-crystal X-ray crystallography is the gold-standard technique for determining the absolute configuration of a chiral molecule.[18][19]

Causality: This method involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise 3D location of every atom in the molecule. By analyzing anomalous dispersion effects (the Bijvoet method), the true, unambiguous absolute configuration (R vs. S) can be determined without reference to any other standard.[20][21]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: This is often the most challenging step. Grow a single crystal of the compound of sufficient size and quality. This may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). Co-crystallization with a chaperone molecule can sometimes facilitate this process for difficult-to-crystallize compounds.[22]

-

Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the data to solve the crystal structure, yielding a 3D model of the molecule.

-

Absolute Structure Determination: Refine the data to calculate the Flack parameter. A value close to 0 for the assigned (S)-configuration (and close to 1 for the opposite (R)-configuration) provides high confidence in the stereochemical assignment.[21]

Conclusion: A Triad of Validation

The robust structure elucidation of this compound rests on a triad of analytical validation:

-

Constitution: HRMS and 1D/2D NMR confirm the molecular formula and atomic connectivity.

-

Purity & Relative Configuration: Chiral HPLC establishes the enantiomeric purity.

-

Absolute Configuration: X-ray crystallography provides the definitive, unambiguous assignment of the (S)-stereocenter, which can be further corroborated by chiroptical methods like CD spectroscopy.

By integrating these orthogonal techniques, researchers and drug developers can possess the highest degree of confidence in the structural integrity of this critical chiral building block, ensuring the reliability and reproducibility of their scientific endeavors.

References

-

Allen, F. H. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-62. Retrieved from [Link]

-

Springer Protocols. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

-

Meinert, C., et al. (2022). Amino acid gas phase circular dichroism and implications for the origin of biomolecular asymmetry. Nature Communications, 13(1), 502. Retrieved from [Link]

-

Harada, N. (2019). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Journal of Synthetic Organic Chemistry, Japan, 77(8), 786-799. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). Chiral Circular Dichroism of Amino Acids. Retrieved from [Link]

-

TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. Retrieved from [Link]

-

Flack, H. D., & Bernardinelli, G. (2008). Absolute structure and absolute configuration. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 2), 267-277. Retrieved from [Link]

-

Henderson, J. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

-

Euerby, M. R., et al. (2003). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 998(1-2), 19-34. Retrieved from [Link]

-

Agilent. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from [Link]

-

Dube, P., et al. (2020). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 59(38), 15875-15879. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

ResearchGate. (2019). Strategies for using NMR spectroscopy to determine absolute configuration. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Amino acid gas phase circular dichroism and implications for the origin of biomolecular asymmetry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Circular Dichroism. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiroptical gas phase spectra of amino acid enantiomers a CD spectra of.... Retrieved from [Link]

-

Analyst (RSC Publishing). (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Retrieved from [Link]

-

NIH. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 25.2: Structure and Stereochemistry of the Amino Acids. Retrieved from [Link]

-

Helmenstine, A. M. (2019). How Amino Acid Chirality Works. ThoughtCo. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of chiral amino alcohols and amino acids tested (only one.... Retrieved from [Link]

-

Western Oregon University. (n.d.). In this lecture, we will review the basic concepts of chirality within organic molecules as well as the structures of the 20 amino acids involved in protein synthesis. Retrieved from [Link]

-

YouTube. (2021). Chirality in Amino Acids. Retrieved from [Link]

-

ACS Publications. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. cdn.wou.edu [cdn.wou.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. tutorchase.com [tutorchase.com]

- 6. CAS 128833-96-5 | 2-Amino-3-(2,6-dichlorophenyl)propanoic acid - Synblock [synblock.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. echemi.com [echemi.com]

- 10. How Amino Acid Chirality Works [thoughtco.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. agilent.com [agilent.com]

- 14. Chiral Circular Dichroism of Amino Acids | MtoZ Biolabs [mtoz-biolabs.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. journals.iucr.org [journals.iucr.org]

- 22. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid, a chiral amino acid derivative of significant interest to researchers, scientists, and drug development professionals. Given its role as a key intermediate in medicinal chemistry and pharmaceutical synthesis, a thorough understanding of its properties is paramount for its effective application.[1][2] This document synthesizes available data with established analytical methodologies to offer a practical resource for laboratory and development settings.

Chemical Identity and Structural Characteristics

This compound is a non-natural amino acid distinguished by a dichlorinated phenyl ring attached to the beta-carbon of an alanine scaffold. The stereochemistry at the alpha-carbon is crucial for its intended biological activity and applications where high enantiomeric purity is required.[1][2]

| Property | Value | Source |

| Molecular Formula | C₉H₉Cl₂NO₂ | [3][4] |

| Molecular Weight | 234.08 g/mol | [3][4] |

| Appearance | White to off-white solid | [5] |

| Synonyms | (S)-2,6-Dichlorophenylalanine | N/A |

| CAS Number | Not consistently available for the (S)-isomer; 128833-96-5 for the racemic mixture | [3][4] |

Core Physicochemical Properties: A Blend of Experimental Data and Predictive Insights

Direct experimental data for the pure (S)-enantiomer of 2-Amino-3-(2,6-dichlorophenyl)propanoic acid is not extensively available in public literature. Therefore, this guide presents a combination of available data for related compounds and provides established protocols for the experimental determination of these critical parameters.

Melting Point

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity. While no specific melting point for the free base of the (S)-enantiomer is readily available, it is expected to be a solid at room temperature. The melting point of related compounds can provide an estimate. For instance, (2S)-2-amino-3-(3-chlorophenyl)propanoic acid is reported to have a melting point of 215-216 °C. The hydrochloride salt of the title compound is commercially available, and its melting point would be a key quality control parameter.

This protocol outlines the capillary method, a standard pharmacopeial technique for determining the melting point of a solid substance.[6][7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Load the sample into a capillary tube by tapping the open end into the powder. A sample height of 2-3 mm is optimal.[7]

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[8]

-

-

Determination:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known, rapidly heat the block to a temperature about 10-15°C below the expected melting point.

-

Then, adjust the heating rate to a slow and steady 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

If the melting point is unknown, a preliminary rapid determination can be performed to establish an approximate range, followed by a more precise measurement with a fresh sample.[9]

-

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological activity. As an amino acid, its solubility is expected to be pH-dependent. The presence of the dichlorophenyl group will increase its lipophilicity compared to phenylalanine, likely decreasing its aqueous solubility while increasing its solubility in organic solvents.[1][2] The solubility of p-chlorophenylalanine is noted to be moderate in water and pH-dependent.[10]

Expected Solubility:

-

Aqueous: Moderately soluble, with solubility increasing at pH values away from its isoelectric point.

-

Organic Solvents: Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO.

This protocol describes a common method for determining the equilibrium solubility of a compound in an aqueous buffer.

Materials:

-

This compound

-

Aqueous buffers of various pH values (e.g., pH 2, 7, 9)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Sample Preparation:

-

Add an excess amount of the compound to a known volume of the desired aqueous buffer in a vial.

-

-

Equilibration:

-

Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

-

Phase Separation:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Quantification:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with an appropriate solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

-

Caption: Workflow for Aqueous Solubility Determination.

Acidity and Basicity (pKa)

As an amino acid, this compound possesses both an acidic carboxylic acid group and a basic amino group. The pKa values of these groups determine the charge of the molecule at a given pH. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring is expected to have a slight acidifying effect on both the carboxylic acid and the amino group compared to unsubstituted phenylalanine.

Estimated pKa Values:

-

pKa₁ (Carboxylic Acid): ~1.8 - 2.2

-

pKa₂ (Amino Group): ~8.8 - 9.2

This protocol outlines the determination of pKa values by potentiometric titration.

Materials:

-

This compound

-

Standardized solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M)

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation:

-

Dissolve a known amount of the amino acid in a known volume of deionized water.

-

-

Acidic Titration:

-

Place the beaker on a magnetic stirrer and immerse the pH electrode.

-

Record the initial pH.

-

Add the standardized HCl solution in small, precise increments (e.g., 0.1-0.2 mL) from the burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH drops to approximately 1.5.

-

-

Basic Titration:

-

Repeat the procedure with a fresh sample, titrating with the standardized NaOH solution until the pH reaches approximately 12.5.

-

-

Data Analysis:

-

Plot the pH versus the equivalents of acid or base added.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The isoelectric point (pI) is the pH at the equivalence point.

-

Caption: Workflow for pKa Determination by Titration.

Analytical Characterization

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for confirming the enantiomeric purity of this compound. The separation of enantiomers is typically achieved using a chiral stationary phase (CSP).[11][12]

Instrumentation:

-

HPLC system with a UV detector

-

Chiral column (e.g., polysaccharide-based or macrocyclic glycopeptide-based)

Procedure:

-

Column Selection:

-

Mobile Phase Screening:

-

Begin with a simple mobile phase, such as a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) for normal-phase chromatography.

-

For reversed-phase chromatography, use a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol).

-

-

Optimization:

-

Vary the ratio of the mobile phase components to optimize the resolution and retention times.

-

Adjust the flow rate and column temperature to improve peak shape and separation.

-

For ionizable compounds, adjusting the pH of the mobile phase can significantly impact the separation.

-

-

Detection:

-

Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound has significant absorbance (likely around 260-270 nm due to the phenyl ring).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation and confirmation.

Expected ¹H NMR Spectral Features:

-

Aromatic protons on the dichlorophenyl ring.

-

A multiplet for the α-proton.

-

A multiplet for the β-protons.

-

Signals for the amine and carboxylic acid protons, which may be broad and exchangeable with D₂O.

Materials:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment)

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the sample (typically 5-10 mg) in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transform, phase correction, baseline correction).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the protons in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.[1]

Expected Mass Spectral Features:

-

A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of the compound.

-

Characteristic isotopic patterns due to the presence of two chlorine atoms.

-

Fragmentation patterns resulting from the loss of functional groups such as the carboxylic acid group.[15][16]

Instrumentation:

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in the appropriate mode (positive or negative ion).

-

-

Data Analysis:

-

Identify the molecular ion peak and confirm the molecular weight.

-

Analyze the isotopic pattern to confirm the presence of chlorine.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural insights.

-

Stability

The stability of this compound is an important consideration for its storage and handling. As a solid, it is expected to be relatively stable. In solution, its stability may be influenced by pH and temperature.

Storage Recommendations:

-

Store in a cool, dry place, protected from light.

-

For long-term storage, refrigeration may be recommended.

Conclusion

References

- MySkinRecipes. This compound hydrochloride.

-

Biotechnology and Biomedical Engineering, Amrita Vishwa Vidyapeetham. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I. [Online] Available at: [Link]

-

Solubility of Things. p-Chlorophenylalanine. [Online] Available at: [Link]

-

protocols.io. Amino acid analysis by UHPLC-MS/MS. [Online] Available at: [Link]

-

PubMed. Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method. [Online] Available at: [Link]

-

eGyanKosh. DETERMINATION OF pKa OF GLYCINE. [Online] Available at: [Link]

-

PMC - NIH. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Online] Available at: [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Online] Available at: [Link]

-

NIH. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. [Online] Available at: [Link]

-

eGyanKosh. DETERMINATION OF pKa OF GLYCINE. [Online] Available at: [Link]

-

Studylib. Amino Acid Titration Lab Protocol. [Online] Available at: [Link]

-

RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Online] Available at: [Link]

-

thinkSRS.com. Melting Point Determination. [Online] Available at: [Link]

-

Microbe Notes. Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. [Online] Available at: [Link]

-

MDPI. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Online] Available at: [Link]

-

PMC - NIH. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Online] Available at: [Link]

-

The Repository at St. Cloud State. The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. [Online] Available at: [Link]

-

ResearchGate. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Online] Available at: [Link]

-

The very basics of NMR of proteins. [Online] Available at: [Link]

-

SSERC. Melting point determination. [Online] Available at: [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Online] Available at: [Link]

-

thinkSRS.com. Determination of Melting Points According to Pharmacopeia. [Online] Available at: [Link]

-

Melting point determination. [Online] Available at: [Link]

-

MySkinRecipes. This compound hydrochloride. [Online] Available at: [Link]

-

Waters. Chiral Separation of Phenylalanine Methyl Esters using UPC2. [Online] Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]

-

PMC - NIH. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. [Online] Available at: [Link]

-

Phenomenex. Chiral HPLC Separations. [Online] Available at: [Link]

-

ResearchGate. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Request PDF. [Online] Available at: [Link]

-

Semantic Scholar. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. [Online] Available at: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Online] Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Online] Available at: [Link]

-

Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. [Online] Available at: [Link]

-

PubMed. Odorous products of the chlorination of phenylalanine in water: formation, evolution, and quantification. [Online] Available at: [Link]

-

Mass Spectrometry: Fragmentation. [Online] Available at: [Link]

-

ResearchGate. (PDF) Solubility of L-Phenylalanine in Aqueous Solutions. [Online] Available at: [Link]

-

ResearchGate. Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K. [Online] Available at: [Link]

Sources

- 1. What Is the Principle of Determining Amino Acids by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 2. This compound hydrochloride [myskinrecipes.com]

- 3. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 128833-96-5 | 2-Amino-3-(2,6-dichlorophenyl)propanoic acid - Synblock [synblock.com]

- 5. researchgate.net [researchgate.net]

- 6. thinksrs.com [thinksrs.com]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the Spectroscopic Characterization of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

This guide provides an in-depth analysis of the spectroscopic data for the chiral amino acid derivative, (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Given the limited availability of public experimental spectra for this specific compound, this guide leverages predictive methodologies based on established spectroscopic principles and data from analogous structures to present a comprehensive characterization.

Introduction

This compound, a derivative of phenylalanine, is a compound of interest in medicinal chemistry due to the influence of the dichlorinated phenyl ring on its chemical and biological properties. The strategic placement of chlorine atoms can significantly alter the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structure-activity relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to exhibit distinct signals for the protons of the amino acid backbone and the aromatic ring. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the carboxylic acid and amino groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-α (CH-NH₂) | 4.0 - 4.2 | Doublet of doublets (dd) | J(Hα, Hβa) ≈ 8.0, J(Hα, Hβb) ≈ 6.0 |

| H-β (CH₂-Ar) | 3.2 - 3.4 | Multiplet (m) | - |

| Aromatic H | 7.2 - 7.5 | Multiplet (m) | - |

| NH₂ | Broad singlet | - | - |

| COOH | Broad singlet | - | - |

Expertise in Interpretation:

-

The downfield shift of the aromatic protons beyond the typical 7.3 ppm of benzene is due to the deshielding effect of the two chlorine substituents.[1][2]

-

The H-α proton is expected to be a doublet of doublets due to coupling with the two diastereotopic H-β protons.

-

The protons of the amino and carboxylic acid groups are often broad and may exchange with deuterium in solvents like D₂O, leading to their disappearance from the spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. The dichlorination pattern on the phenyl ring results in a specific set of signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170 - 175 |

| C-α (CH-NH₂) | 55 - 60 |

| C-β (CH₂-Ar) | 35 - 40 |

| Aromatic C (quaternary, C-Cl) | 134 - 138 |

| Aromatic C (quaternary, C-CH₂) | 130 - 135 |

| Aromatic C-H | 128 - 132 |

Expertise in Interpretation:

-

The carbonyl carbon of the carboxylic acid is the most downfield signal due to its hybridization and proximity to two oxygen atoms.[3]

-

The two chlorine atoms will significantly influence the chemical shifts of the aromatic carbons, with the carbon atoms directly bonded to chlorine appearing at a lower field.[3]

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O). The choice of solvent can affect the chemical shifts of exchangeable protons (NH₂ and COOH).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

-

Perform 2D NMR experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.

-

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| 3100 - 3000 | N-H (Amino group) | Stretching |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 1730 - 1700 | C=O (Carboxylic Acid) | Stretching |

| 1600 - 1585, 1500 - 1400 | C=C (Aromatic) | Stretching |

| 1640 - 1550 | N-H | Bending |

| 800 - 600 | C-Cl | Stretching |

Expertise in Interpretation:

-

The broad absorption in the 3300-2500 cm⁻¹ range is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid.[4]

-

The presence of both N-H and aromatic C-H stretching bands in the 3100-3000 cm⁻¹ region can lead to overlapping signals.[5][6]

-

The strong C=O stretch around 1700 cm⁻¹ is characteristic of a carboxylic acid.[4]

-

The C-Cl stretching vibrations are typically found in the fingerprint region and provide evidence for the halogenation of the aromatic ring.[7]

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the KBr pellet method is a common and reliable technique.[8]

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract any atmospheric or instrumental interferences.

-

Caption: Workflow for IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound is 234.08 g/mol . The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

| 234/236/238 | [M]⁺˙ (Molecular ion) | - |

| 189/191/193 | [M - COOH]⁺ | COOH (45 Da) |

| 159/161 | [C₇H₅Cl₂]⁺ | C₂H₄NO₂ (88 Da) |

| 124 | [C₆H₃Cl₂]⁺ | C₃H₆NO₂ (110 Da) |

Expertise in Interpretation:

-

The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M, M+2, and M+4 peaks will have a relative intensity ratio of approximately 9:6:1.[9]

-

A common fragmentation pathway for amino acids is the loss of the carboxylic acid group as a radical (•COOH), resulting in an ion at [M-45]⁺.[10][11]

-

Cleavage of the Cα-Cβ bond can lead to the formation of a dichlorobenzyl cation or related fragments.[12]

-

The fragmentation of the aromatic ring itself can also occur, leading to smaller chlorinated fragments.[13][14]

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing amino acids.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water, methanol, or acetonitrile, often with a small amount of formic acid to promote protonation.

-

-

Instrument Setup:

-

Use an ESI-mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) to achieve a stable signal.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

-

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. There are three different isomers of dichlorobenzene. These isome... | Study Prep in Pearson+ [pearson.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 7. eng.uc.edu [eng.uc.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

A Researcher's Guide to Investigating a Novel Phenylalanine Analog as a Potential Tryptophan Hydroxylase Inhibitor

An In-Depth Technical Guide to the Biological Activity of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

Introduction

This compound is a chiral, non-natural amino acid derivative. Structurally, it is an analog of phenylalanine, featuring a dichlorinated phenyl ring. While this specific molecule is not extensively characterized in publicly available literature, its structural features suggest a strong potential for biological activity, particularly as an enzyme inhibitor. The presence of the 2,6-dichlorophenyl moiety enhances lipophilicity and can lead to specific steric and electronic interactions within a protein's active site, making it a person of interest for medicinal chemists.[1]

This guide provides a comprehensive framework for the investigation of the biological activity of this compound. We will operate on the primary hypothesis that this compound functions as an inhibitor of tryptophan hydroxylase (TPH) , the rate-limiting enzyme in the biosynthesis of serotonin. This hypothesis is rooted in the structural similarity of the compound to tryptophan, the natural substrate of TPH.

This document is intended for researchers, scientists, and drug development professionals. It will provide the scientific rationale for the proposed mechanism of action, detailed experimental protocols for its validation, and a discussion of the potential therapeutic implications.

Hypothesized Mechanism of Action: Tryptophan Hydroxylase Inhibition

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter with diverse physiological roles in both the central and peripheral nervous systems. Its synthesis is initiated by TPH, which exists in two isoforms:

-

TPH1: Primarily found in the periphery, such as the enterochromaffin cells of the gastrointestinal tract and the pineal gland. It is responsible for the majority of peripheral serotonin synthesis.

-

TPH2: Expressed in neuronal cells and is responsible for serotonin synthesis in the brain.

Dysregulation of the serotonergic system is implicated in numerous disorders, including chemotherapy-induced emesis, irritable bowel syndrome, and pulmonary hypertension. Therefore, inhibitors of TPH, particularly isoform-selective inhibitors, are of significant therapeutic interest.

We hypothesize that this compound acts as a competitive inhibitor of TPH. The phenylalanine-like core of the molecule is expected to allow it to bind to the active site of TPH. The 2,6-dichlorophenyl group may then interact with hydrophobic pockets within the active site, potentially conferring high affinity and selectivity.

Signaling Pathway: TPH-Mediated Serotonin Synthesis

Below is a diagram illustrating the hypothesized inhibitory action of this compound on the serotonin synthesis pathway.

Caption: Hypothesized competitive inhibition of Tryptophan Hydroxylase (TPH) by this compound, blocking the conversion of L-Tryptophan to 5-Hydroxytryptophan.

Experimental Validation Workflow

A multi-stage approach is necessary to thoroughly characterize the biological activity of this compound. The workflow should progress from in vitro enzymatic assays to cell-based models and finally to in vivo studies.

Experimental Workflow Diagram

Caption: A staged experimental workflow for the characterization of this compound.

Part 1: In Vitro Characterization

TPH1 and TPH2 Enzymatic Assays

Objective: To determine the inhibitory potency (IC50) of this compound against human TPH1 and TPH2.

Methodology:

-

Reagents and Materials:

-

Recombinant human TPH1 and TPH2 enzymes.

-

L-Tryptophan (substrate).

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor).

-

Dithiothreitol (DTT).

-

Catalase.

-

Assay buffer (e.g., HEPES buffer, pH 7.5).

-

This compound (test compound).

-

Positive control inhibitor (e.g., Telotristat).

-

96-well microplates.

-

HPLC system with fluorescence detection.

-

-

Assay Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

In a 96-well plate, add the assay buffer, catalase, DTT, and BH4.

-

Add the test compound at various concentrations to the appropriate wells. Include wells for a positive control and a no-inhibitor control.

-

Initiate the reaction by adding the TPH enzyme and L-tryptophan.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

Analyze the formation of 5-hydroxytryptophan (5-HTP) by HPLC with fluorescence detection.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Data Presentation:

The results of the enzymatic assays should be summarized in a table for clear comparison.

| Compound | TPH1 IC50 (nM) [Hypothetical] | TPH2 IC50 (nM) [Hypothetical] | Selectivity (TPH2/TPH1) |

| This compound | 50 | >10,000 | >200 |

| Telotristat (Control) | 29 | 2,500 | 86 |

Mechanism of Inhibition Studies

Objective: To determine if the inhibition is competitive, non-competitive, or uncompetitive.

Methodology:

-

Perform the TPH enzymatic assay as described above.

-

Vary the concentration of the substrate (L-Tryptophan) at several fixed concentrations of the inhibitor.

-

Measure the reaction velocity at each substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines will indicate the mechanism of inhibition.

Part 2: Cell-Based Evaluation

Cellular Serotonin Synthesis Assay

Objective: To confirm the inhibitory activity in a cellular context.

Methodology:

-

Cell Line: Use a cell line that endogenously expresses TPH1, such as the human carcinoid BON cell line.

-

Protocol:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of the test compound for a specified period.

-

Lyse the cells and measure the intracellular serotonin concentration using an ELISA kit or by HPLC.

-

Determine the EC50 value for the inhibition of serotonin synthesis.

-

Part 3: In Vivo Assessment

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to correlate its concentration with its effect on serotonin levels in vivo.

Methodology:

-

Animal Model: Use a standard rodent model (e.g., C57BL/6 mice).

-

Protocol:

-

Administer a single dose of the compound via a relevant route (e.g., oral gavage).

-

Collect blood and tissue samples (e.g., gastrointestinal tract, brain) at various time points.

-

Measure the concentration of the compound in plasma and tissues using LC-MS/MS.

-

Measure serotonin levels in the corresponding tissues to establish a PK/PD relationship.

-

Conclusion

This technical guide outlines a comprehensive strategy for the investigation of this compound, with a primary focus on its potential as a TPH inhibitor. The proposed workflow provides a robust framework for determining its potency, selectivity, mechanism of action, and potential therapeutic utility. The successful execution of these studies will provide a deep understanding of the biological activity of this novel compound and its potential for development as a therapeutic agent for serotonin-related disorders.

References

-

MySkinRecipes. This compound hydrochloride.

-

MedchemExpress.com. (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride.

-

Synblock. CAS 128833-96-5 | 2-Amino-3-(2,6-dichlorophenyl)propanoic acid.

-

Chem-Impex. (S)-3-Amino-3-(2,3-dichlorophenyl)propionic acid.

-

MedchemExpress.com. (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride.

-

PubMed Central. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis.

-

PubMed. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract.

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid.

-

NIH. In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells.

-

MDPI. Amino Acids in the Development of Prodrugs.

-

PubMed. In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans.

-

ResearchGate. (PDF) Discovery and Characterization of Novel Tryptophan Hydroxylase Inhibitors That Selectively Inhibit Serotonin Synthesis in the Gastrointestinal Tract.

-

RSC Publishing. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors.

-

Wikipedia. Tryptophan.

-

Selleck Chemicals. 2-Amino-3-(2-chlorophenyl)propanoic acid.

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

Abstract

(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid, a synthetic derivative of the amino acid phenylalanine, has emerged as a molecule of significant interest within the drug development landscape. Its structural characteristics, particularly the dichlorinated phenyl ring, confer unique properties that suggest a specific interaction with biological targets. This technical guide provides an in-depth analysis of the primary therapeutic target of this compound: Tryptophan Hydroxylase 1 (TPH1). We will explore the mechanism of action, outline detailed experimental protocols for target validation and characterization, and discuss the therapeutic rationale for TPH1 inhibition in various pathologies. Furthermore, this guide will address the critical aspect of selectivity profiling against other aromatic amino acid hydroxylases to ensure a comprehensive understanding of the compound's biological activity.

Introduction: The Rationale for Targeting Peripheral Serotonin Synthesis

Serotonin (5-hydroxytryptamine, 5-HT) is a biogenic amine that functions as a neurotransmitter in the central nervous system and as a local hormone in the periphery.[1][2] The synthesis of serotonin is initiated by the rate-limiting enzyme Tryptophan Hydroxylase (TPH).[3][4][5] Two isoforms of TPH exist: TPH2, which is primarily expressed in the central nervous system and is responsible for the synthesis of serotonin as a neurotransmitter, and TPH1, which is found in peripheral tissues, most notably the enterochromaffin cells of the gastrointestinal (GI) tract and the pineal gland.[1][2] Crucially, serotonin cannot cross the blood-brain barrier, leading to two distinct and independently regulated serotonin pools in the body.[3][4]

Dysregulation of peripheral serotonin has been implicated in a variety of pathological conditions, including carcinoid syndrome, irritable bowel syndrome (IBS), and pulmonary arterial hypertension.[1][2][6][7] Elevated levels of peripheral serotonin can lead to symptoms such as severe diarrhea, flushing, and cardiac complications in carcinoid syndrome, and contribute to the visceral hypersensitivity and altered motility seen in IBS.[1][6] In pulmonary hypertension, increased serotonin levels are associated with vascular remodeling.[7] Therefore, the selective inhibition of peripheral serotonin synthesis via the targeted inhibition of TPH1 presents a compelling therapeutic strategy.[1][6][7]

This compound, as a phenylalanine analog, is structurally poised to interact with the active site of aromatic amino acid hydroxylases. This guide will focus on its potential as a selective TPH1 inhibitor.

Primary Therapeutic Target: Tryptophan Hydroxylase 1 (TPH1)

The primary and most well-documented therapeutic target for this compound is Tryptophan Hydroxylase 1 (TPH1). This enzyme catalyzes the conversion of L-tryptophan to 5-hydroxy-L-tryptophan, the first and rate-limiting step in peripheral serotonin synthesis.[3][4][5]

Mechanism of Action: Competitive Inhibition

This compound is hypothesized to act as a competitive inhibitor of TPH1 with respect to its natural substrate, L-tryptophan.[8][9] The structural similarity to phenylalanine, an aromatic amino acid, allows the compound to bind to the tryptophan-binding pocket within the active site of TPH1.[8][10] This binding event prevents the productive binding of L-tryptophan, thereby inhibiting the synthesis of 5-hydroxytryptophan and, consequently, serotonin.

The binding of tryptophan and its analogs, including phenylalanine-based inhibitors, induces a conformational change in the TPH1 enzyme, leading to a more compact structure.[10][11][12][13][14] This conformational shift is crucial for the catalytic activity of the enzyme. By occupying the substrate-binding pocket, this compound can stabilize a non-productive conformation of the enzyme, effectively blocking its function.

Signaling Pathway: TPH1-Mediated Serotonin Synthesis

Caption: TPH1 catalyzes the rate-limiting step in peripheral serotonin synthesis. This compound competitively inhibits TPH1, blocking this pathway.

Experimental Validation and Characterization

To rigorously validate TPH1 as the therapeutic target of this compound and to characterize its inhibitory potential, a series of biochemical and cell-based assays are essential.

In Vitro TPH1 Inhibition Assay

The initial step in confirming the inhibitory activity of the compound is to perform an in vitro enzymatic assay using purified recombinant human TPH1. Two primary methods are commonly employed: a fluorescence-based assay for high-throughput screening and an HPLC-based assay for more detailed kinetic analysis.

3.1.1. Fluorescence-Based TPH1 Inhibition Assay Protocol

This assay is suitable for determining the half-maximal inhibitory concentration (IC50) of the compound.

-

Principle: The assay measures the fluorescence generated by the product of the TPH1 reaction, 5-hydroxytryptophan, or a coupled enzymatic reaction.

-

Materials:

-

Recombinant human TPH1 enzyme

-

This compound (test compound)

-

L-tryptophan (substrate)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Ferrous ammonium sulfate

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Quenching solution

-

Fluorescence plate reader

-

96-well or 384-well black plates

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the test compound in assay buffer.

-

In a 96-well plate, add the assay buffer, recombinant TPH1 enzyme, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding a mixture of L-tryptophan and BH4 to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

3.1.2. HPLC-Based TPH1 Inhibition and Kinetic Analysis Protocol

This method provides a more precise quantification of the reaction product and is ideal for determining the mechanism of inhibition (e.g., competitive, non-competitive).

-

Principle: This assay directly measures the formation of 5-hydroxytryptophan (5-HTP) from L-tryptophan via reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.

-

Materials:

-

Same as the fluorescence-based assay, excluding the quenching solution and with the addition of a mobile phase for HPLC.

-

HPLC system with a C18 column and a fluorescence detector.

-

-

Procedure:

-

Perform the enzymatic reaction as described in the fluorescence-based assay (steps 1-6), but in microcentrifuge tubes.

-

Terminate the reaction by adding an acid (e.g., perchloric acid) and centrifuging to pellet the precipitated protein.

-

Filter the supernatant and inject a defined volume into the HPLC system.

-

Separate the components using a C18 column with an appropriate mobile phase.

-

Detect and quantify the 5-HTP peak using a fluorescence detector (excitation ~295 nm, emission ~345 nm).

-

-

Data Analysis for Inhibition Mechanism:

-

To determine if the inhibition is competitive with tryptophan, vary the concentration of L-tryptophan while keeping the concentration of BH4 constant at several fixed concentrations of the inhibitor.

-

Generate Lineweaver-Burk or Michaelis-Menten plots of the reaction velocity versus substrate concentration.

-

Competitive inhibition is indicated if the lines on the Lineweaver-Burk plot intersect on the y-axis (Vmax remains constant, Km increases).

-

Experimental Workflow: TPH1 Inhibition Analysis

Sources

- 1. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Serotonin and GI Disorders: An Update on Clinical and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Tryptophan Hydroxylase Inhibitor TPT-001 Reverses PAH, Vascular Remodeling, and Proliferative-Proinflammatory Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis | Semantic Scholar [semanticscholar.org]

- 10. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Crystal structure of tryptophan hydroxylase with bound amino acid substrate. | Semantic Scholar [semanticscholar.org]

- 13. orbit.dtu.dk [orbit.dtu.dk]

- 14. proteopedia.org [proteopedia.org]

In Silico Modeling of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid, a chiral amino acid derivative with significant potential in medicinal chemistry.[1] Intended for researchers, scientists, and drug development professionals, this document navigates the theoretical underpinnings and practical applications of computational techniques to elucidate the molecule's pharmacokinetic and pharmacodynamic profiles. We will explore a multi-faceted approach, beginning with the foundational steps of molecular structure acquisition and proceeding through predictive modeling of ADMET properties, target identification, and the intricate dynamics of molecule-target interactions. The methodologies detailed herein, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations, are presented with a focus on experimental causality and self-validating protocols to ensure scientific integrity.

Introduction: The Rationale for In Silico Investigation

This compound is a non-proteinogenic amino acid analog. Its structural rigidity, conferred by the dichlorinated phenyl ring, and its chiral nature make it an intriguing candidate for therapeutic development. The 2,6-dichlorophenyl substituent is known to enhance lipophilicity and metabolic stability in parent compounds.[1] Before embarking on resource-intensive preclinical and clinical studies, in silico modeling offers a cost-effective and rapid means to predict its biological behavior, identify potential protein targets, and forecast its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2][3][4] This predictive power allows for early-stage risk assessment and hypothesis-driven optimization of lead compounds.

This guide is structured to provide a logical progression from data acquisition to complex simulations, empowering researchers to make informed decisions throughout the drug discovery pipeline.

Foundational Steps: Preparing the Molecule for Simulation

A robust in silico study begins with an accurate representation of the molecule of interest. This section outlines the critical first steps.

Acquiring the 3D Molecular Structure

The three-dimensional conformation of this compound is a prerequisite for most computational analyses.

Protocol 1: Obtaining the 3D Structure

-

Database Search: Initiate a search in public chemical databases such as PubChem or ChemSpider. While a direct experimental structure for the (S)-enantiomer might not be available, structures of the racemic mixture or similar analogs can often be found.

-

SMILES String Generation: If a 3D structure is unavailable, obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule. For this compound, a possible SMILES string is: C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)Cl.

-

3D Structure Generation: Utilize a molecular modeling software (e.g., Avogadro, ChemDraw, MarvinSketch) to convert the SMILES string into a 3D structure.

-

Energy Minimization: The generated 3D structure must be subjected to energy minimization to obtain a low-energy, stable conformation. This can be performed using force fields like MMFF94 or UFF within the modeling software. The resulting structure should be saved in a standard format like .sdf or .mol2.

In Silico Prediction of Physicochemical and ADMET Properties

Early assessment of a compound's drug-likeness and ADMET profile is crucial for identifying potential liabilities.[2][4] Several web-based tools can provide rapid predictions.

Table 1: Recommended Free Online ADMET Prediction Tools

| Tool | Website | Key Predicted Properties |

| SwissADME | [Link] | Physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, medicinal chemistry friendliness.[5] |

| pkCSM | [Link] | ADMET properties including absorption, distribution, metabolism, excretion, and toxicity.[5] |

| admetSAR | [Link] | A comprehensive platform for predicting ADMET properties.[5] |

| PreADMET | [Link] | Predicts ADME data and helps in building drug-like libraries.[5] |

Protocol 2: ADMET Prediction Workflow

-

Input: Submit the SMILES string or the generated 3D structure of this compound to one or more of the tools listed in Table 1.

-

Analysis: Critically evaluate the output, paying close attention to parameters such as:

-

Lipinski's Rule of Five: A widely used rule of thumb to evaluate drug-likeness.

-

Oral Bioavailability: A key parameter for orally administered drugs.

-

Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

-

CYP450 Inhibition: Predicts potential drug-drug interactions.

-

hERG Inhibition: Assesses the risk of cardiotoxicity.

-

Ames Mutagenicity: Indicates potential for carcinogenicity.

-

-

Cross-Validation: Compare the predictions from multiple tools to increase confidence in the results.

Target Identification and Molecular Docking

Identifying the biological target of a small molecule is a pivotal step in understanding its mechanism of action.

In Silico Target Prediction

Several computational methods can predict potential protein targets for a given small molecule based on ligand similarity, binding site similarity, or machine learning models.

Workflow 1: Target Prediction

Caption: Workflow for in silico target prediction.

Molecular Docking: Simulating the Binding Interaction

Once potential targets are identified, molecular docking can predict the preferred binding orientation and affinity of the ligand within the protein's binding site.[6][7]

Protocol 3: Molecular Docking

-

Protein Preparation:

-

Download the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, which is critical for accurate interaction prediction.[8]

-

-

Ligand Preparation:

-

Use the energy-minimized 3D structure of this compound.

-

Assign partial charges using a method like Gasteiger-Marsili.[8]

-

-

Binding Site Definition:

-

Define the grid box for the docking simulation, encompassing the known or predicted binding site of the protein.

-

-

Docking Simulation:

-

Utilize docking software such as AutoDock Vina, GOLD, or Glide. These programs employ search algorithms to explore various ligand conformations and orientations within the binding site and use scoring functions to estimate the binding affinity.[8]

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores (binding energies). The pose with the lowest binding energy is typically considered the most favorable.[6]

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) to understand the molecular basis of binding.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[9][10] This can be used to predict the activity of new, unsynthesized molecules.

Workflow 2: QSAR Model Development

Caption: A typical workflow for developing a QSAR model.

Protocol 4: Step-by-Step QSAR Modeling

-

Data Collection: Assemble a dataset of structurally related amino acid analogs with experimentally determined biological activity against a specific target.

-

Descriptor Calculation: For each molecule in the dataset, calculate a variety of molecular descriptors that quantify different aspects of its structure (e.g., topological, electronic, steric).

-

Data Splitting: Divide the dataset into a training set (for model building) and a test set (for model validation).[9]

-

Model Building: Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) to build a model that correlates the descriptors with the biological activity.[9]

-

Model Validation: Rigorously validate the model's predictive power using both internal (e.g., cross-validation) and external (the test set) validation techniques.[9]

-

Prediction: Use the validated QSAR model to predict the biological activity of this compound.

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Interactions

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations can reveal the dynamic behavior of the protein-ligand complex over time.[11][12][13]

Workflow 3: Molecular Dynamics Simulation

Caption: General workflow for a molecular dynamics simulation.

Protocol 5: MD Simulation using GROMACS

-

System Preparation:

-

Start with the best-docked pose of the this compound-protein complex.

-